1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through a condensation reaction between an aminopyrazole and a suitable aldehyde or ketone. The reaction typically proceeds via an addition-elimination mechanism, often under acidic or basic conditions .
For industrial production, the synthesis may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a functional group on the molecule
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s photophysical properties are attributed to its ability to absorb and emit light, which is influenced by the presence of electron-donating or electron-withdrawing groups on the molecule .
Comparison with Similar Compounds
1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and potential use in explosives.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Studied for its thermal stability and mechanical sensitivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct biological and photophysical properties .
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
azepan-1-yl-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C19H19FN4O/c20-15-7-5-14(6-8-15)17-9-10-21-18-13-16(22-24(17)18)19(25)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2 |
InChI Key |
ZAXWZNRSHIPTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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